molecular formula C17H14N2O B4297618 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile

7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile

Cat. No.: B4297618
M. Wt: 262.30 g/mol
InChI Key: GNQORNVWMOVXQD-UHFFFAOYSA-N
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Description

7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a unique indolizine core, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-5-oxo-3H-indolizine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-11-3-5-13(6-4-11)14-8-15-7-12(2)16(9-18)17(20)19(15)10-14/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQORNVWMOVXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC(=C(C(=O)N3C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with a suitable nitrile and a ketone in the presence of a base can lead to the formation of the indolizine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

This compound has shown potential in biological and medicinal research. It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of bacterial DNA gyrase and cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives such as:

  • 2-(4-methylphenyl)-3,5-dihydroindolizine-6-carbonitrile
  • 7-methyl-2-phenyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile
  • 7-methyl-2-(4-chlorophenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile

Uniqueness

What sets 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile
Reactant of Route 2
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7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile

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